Ácido 5-ciclopropil-2H-triazol-4-carboxílico

Descripción general

Descripción

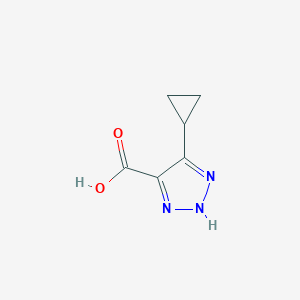

5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento y Desarrollo de Fármacos

El anillo de triazol es un motivo común en los productos farmacéuticos debido a su parecido con el enlace peptídico y su capacidad para imitar moléculas biológicas. Ácido 5-ciclopropil-2H-triazol-4-carboxílico se utiliza en la síntesis de varios fármacos, explotando su potencial para interactuar con enzimas y receptores. Su similitud estructural con las isoxazoles, que se encuentran en muchos fármacos disponibles comercialmente, lo convierte en un andamiaje valioso para la química medicinal .

Agentes Anticancerígenos

La investigación indica que los derivados de triazol exhiben propiedades anticancerígenas. El grupo ciclopropilo en This compound se puede modificar para atacar células cancerosas específicas, mejorando la selectividad y la potencia de los fármacos anticancerígenos. Este compuesto sirve como precursor en la síntesis de nuevos agentes anticancerígenos .

Actividad Antimicrobiana

Los compuestos de triazol son conocidos por su actividad antimicrobianaThis compound se puede incorporar en moléculas que actúan contra un amplio espectro de bacterias y hongos, contribuyendo al desarrollo de nuevos antibióticos y agentes antifúngicos .

Estrategias Sintéticas Ecológicas

El compuesto participa en rutas sintéticas libres de metales para la generación de moléculas heterocíclicas. Este enfoque es significativo para la química verde, proporcionando un método más sostenible y menos tóxico para sintetizar isoxazoles y otros compuestos relacionados .

Actividad Biológica

5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CPTCA) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CPTCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CPTCA is characterized by its triazole ring structure and a cyclopropyl substituent. Its molecular formula is with a molecular weight of 153.14 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical reactions and biological interactions.

Synthesis Methods

The synthesis of CPTCA typically involves several key steps:

- Formation of the Triazole Ring : This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction.

- Introduction of the Cyclopropyl Group : This is often done via cyclopropanation reactions.

- Carboxylic Acid Functionalization : This step is crucial for enhancing the compound's biological activity and solubility.

Biological Activities

Research indicates that CPTCA exhibits significant biological activities across various domains:

Antimicrobial Activity

CPTCA has shown promising results as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antiparasitic Activity

Particularly noteworthy is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have indicated that derivatives of triazole compounds like CPTCA can significantly reduce parasite burden in infected models, showcasing their potential as therapeutic agents in parasitic infections .

Antitumor Activity

Preliminary studies suggest that CPTCA may possess anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

The mechanisms underlying the biological activities of CPTCA involve interactions with specific molecular targets:

- Enzyme Inhibition : CPTCA may inhibit enzymes that are critical for the survival and proliferation of pathogens or cancer cells.

- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways that lead to cell death or inhibition of growth .

Case Studies

A selection of case studies highlights the efficacy of CPTCA and its derivatives:

Propiedades

IUPAC Name |

5-cyclopropyl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFBFEBIYWSPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.